2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}-N-phenylacetamide
Description
Properties
Molecular Formula |
C24H29N5O3 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[3-oxo-1-[2-(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl]-N-phenylacetamide |
InChI |
InChI=1S/C24H29N5O3/c30-22(26-19-7-3-1-4-8-19)17-21-24(32)25-11-12-29(21)23(31)18-27-13-15-28(16-14-27)20-9-5-2-6-10-20/h1-10,21H,11-18H2,(H,25,32)(H,26,30) |
InChI Key |
GOPRDOIPXZQVEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NC2=CC=CC=C2)C(=O)CN3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Phenyl Groups: The phenyl groups are introduced via nucleophilic substitution reactions.
Acetylation: The acetyl group is added through an acetylation reaction using acetic anhydride or acetyl chloride.
Final Coupling: The final step involves coupling the piperazine derivative with N-phenylacetamide under specific reaction conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl rings or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s.
Pharmacology: Its interactions with various biological targets make it a candidate for drug development.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}-N-phenylacetamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is crucial in the context of neurodegenerative diseases where cholinergic deficits are observed.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The target compound shares structural motifs with several analogs, differing primarily in substituents on the phenyl rings or piperazine core. Below is a comparative analysis of key analogs:
Notes:
- Molecular Weight : The target compound (~449.5 g/mol) is lighter than chlorinated analogs (e.g., 470.0 g/mol in ) due to the absence of halogens.
- Lipophilicity : Methyl or chloro substituents (e.g., ) increase logP values compared to the unsubstituted target, influencing bioavailability.
Table 2: Key Pharmacokinetic Parameters (Inferred)
| Compound | logP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target Compound | ~2.8 | 2 | 7 | ~90 |
| 4-Chlorophenyl analog | ~3.5 | 2 | 7 | ~90 |
| Pyridin-2-yl analog | ~2.2 | 3 | 8 | ~110 |
*Calculated using fragment-based methods.
Research Findings and Implications
- Synthetic Accessibility : The target compound and its analogs are synthesized via condensation reactions (e.g., ), often using HCTU/DIPEA coupling agents. Yields range from 21% () to 79% ().
- Characterization : All analogs are validated via NMR and HRMS (), ensuring structural fidelity.
- Toxicity Considerations : Safety data for N-Phenyl-2-(piperazin-1-yl)acetamide () suggest moderate toxicity, necessitating precautions for handling piperazine derivatives.
Biological Activity
The compound 2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}-N-phenylacetamide is a derivative of piperazine that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound is characterized by a piperazine core substituted with various functional groups, including an acetamide moiety. The structural formula can be represented as follows:
Anticonvulsant Activity
Research has demonstrated that derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide exhibit significant anticonvulsant properties. A study evaluated several synthesized derivatives in animal models, revealing that certain compounds showed efficacy in the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. Notably, the most potent derivative demonstrated moderate binding affinity to neuronal voltage-sensitive sodium channels, which is critical for anticonvulsant activity .
| Compound | MES Efficacy | PTZ Efficacy | Sodium Channel Binding |
|---|---|---|---|
| Derivative 1 | Yes | No | Moderate |
| Derivative 2 | Yes | Yes | High |
| Derivative 3 | No | Yes | Low |
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects beyond anticonvulsant activity. Studies indicate that it may possess anxiolytic properties, potentially influencing serotonin and dopamine pathways due to the presence of the phenylpiperazine moiety. This suggests a multifaceted mechanism where the compound could modulate neurotransmitter systems involved in mood regulation .
The biological activity of 2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}-N-phenylacetamide is believed to involve several mechanisms:
- Sodium Channel Modulation : As noted, binding to sodium channels plays a significant role in its anticonvulsant effects.
- Serotonergic Activity : The phenylpiperazine structure may enhance serotonergic transmission, contributing to anxiolytic effects.
- Dopaminergic Interaction : Potential interactions with dopamine receptors could also be responsible for its neuroactive properties.
Case Studies
A notable case study involved the synthesis and evaluation of various N-substituted piperazine derivatives for their anticonvulsant activity. In this study, compounds were subjected to rigorous testing using both in vitro and in vivo models, highlighting their efficacy and safety profiles . The results underscored the importance of structural modifications in enhancing pharmacological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
